1-{1-[4-(thiophen-3-yl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-{1-[4-(thiophen-3-yl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole is a synthetic organic molecule that features a triazole ring, a pyrrolidine ring, and a thiophene-substituted phenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Mechanism of Action
Triazoles
are a class of compounds that have been found to have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology, and industry . The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of an enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[4-(thiophen-3-yl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Pyrrolidine Ring: This step might involve nucleophilic substitution or reductive amination.
Incorporation of the Thiophene-Substituted Phenyl Group: This could be done through a Suzuki coupling reaction or similar cross-coupling techniques.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.
Substitution: The triazole and pyrrolidine rings may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like alkyl halides or acyl chlorides could be employed under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
Medicinally, compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
Industrially, it could find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone
- (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(furan-3-yl)phenyl)methanone
Uniqueness
The unique combination of the triazole, pyrrolidine, and thiophene-substituted phenyl groups in 1-{1-[4-(thiophen-3-yl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
(4-thiophen-3-ylphenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-17(20-8-5-16(11-20)21-9-7-18-19-21)14-3-1-13(2-4-14)15-6-10-23-12-15/h1-4,6-7,9-10,12,16H,5,8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZUOGAQJZFZIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.